molecular formula C14H18O3 B14690724 Ethyl 2-(4-methoxyphenyl)-3-methylcyclopropanecarboxylate CAS No. 23772-98-7

Ethyl 2-(4-methoxyphenyl)-3-methylcyclopropanecarboxylate

Cat. No.: B14690724
CAS No.: 23772-98-7
M. Wt: 234.29 g/mol
InChI Key: URCSUIYXHMUTAA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-3-methylcyclopropanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, a methoxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-3-methylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-methoxystyrene in the presence of a rhodium catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-3-methylcyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of ethyl 2-(4-methoxyphenyl)-3-methylcyclopropanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-3-methylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-3-methylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxyphenyl)-3-methylcyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

23772-98-7

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-3-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C14H18O3/c1-4-17-14(15)13-9(2)12(13)10-5-7-11(16-3)8-6-10/h5-9,12-13H,4H2,1-3H3

InChI Key

URCSUIYXHMUTAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C1C2=CC=C(C=C2)OC)C

Origin of Product

United States

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